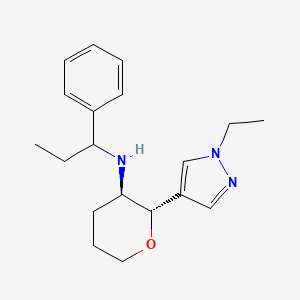![molecular formula C10H10BrF4N3O B7345484 1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea](/img/structure/B7345484.png)
1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
Mecanismo De Acción
The mechanism of action of 1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea involves the inhibition of specific enzymes through the formation of covalent bonds with the active site residues. This results in the disruption of enzyme function and subsequent inhibition of downstream signaling pathways. The precise mechanism of action varies depending on the specific enzyme targeted by the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme targeted by the compound. Inhibition of protein kinases can lead to the disruption of cell signaling pathways and subsequent inhibition of cell proliferation. Inhibition of phosphodiesterases can result in increased levels of intracellular cyclic nucleotides, which can have a variety of physiological effects, including vasodilation and smooth muscle relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea in lab experiments include its potent inhibitory activity against specific enzymes, its relatively straightforward synthesis method, and its potential applications in various fields. However, limitations include the potential for off-target effects and the need for further optimization to improve potency and selectivity.
Direcciones Futuras
For research on 1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea include further optimization of the compound to improve potency and selectivity, as well as investigations into its potential applications in other fields, such as materials science and catalysis. Additionally, studies on the pharmacokinetics and pharmacodynamics of the compound are needed to determine its suitability for use as a drug.
Métodos De Síntesis
The synthesis of 1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea involves the reaction of 2-bromo-6-fluoropyridine-3-carbaldehyde and (2S)-1,1,1-trifluoropropan-2-amine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, including the formation of an imine and subsequent reduction to yield the desired product. The synthesis method is relatively straightforward and can be carried out on a large scale, making it suitable for industrial applications.
Aplicaciones Científicas De Investigación
1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinases and phosphodiesterases, which are involved in various disease processes. Additionally, this compound has been investigated for its potential use as a herbicide and insecticide in agriculture.
Propiedades
IUPAC Name |
1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF4N3O/c1-5(10(13,14)15)17-9(19)16-4-6-2-3-7(12)18-8(6)11/h2-3,5H,4H2,1H3,(H2,16,17,19)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWZNULJKDCHGX-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC(=O)NCC1=C(N=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC(=O)NCC1=C(N=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (1R,2R)-2-(2-oxa-7-azaspiro[4.4]nonan-7-ylsulfonylmethyl)cyclopropane-1-carboxylate](/img/structure/B7345408.png)
![2-chloro-N-[(2R)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7345416.png)
![2-chloro-N-[(2S)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7345420.png)
![2-chloro-N-[(2S)-1-hydroxypropan-2-yl]-4-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7345421.png)
![2-chloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-4-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7345423.png)
![tert-butyl N-[(1S,3R)-3-[[(2S)-2-hydroxypropyl]sulfamoylmethyl]cyclopentyl]carbamate](/img/structure/B7345433.png)
![1-[[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methylsulfonyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine](/img/structure/B7345438.png)
![methyl (1S,2R)-2-[[1-(2-methoxyethyl)cyclopentyl]methylsulfamoylmethyl]cyclopropane-1-carboxylate](/img/structure/B7345456.png)
![4-[[(3S)-1-ethylpiperidin-3-yl]amino]-3-nitrobenzenesulfonamide](/img/structure/B7345461.png)
![(3R,4S)-1-[2-(4-bromophenyl)pyrimidin-4-yl]pyrrolidine-3,4-diol](/img/structure/B7345473.png)
![(1R)-1-[3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropan-1-amine](/img/structure/B7345487.png)

![(2R,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylimidazol-2-yl)oxan-3-amine](/img/structure/B7345494.png)